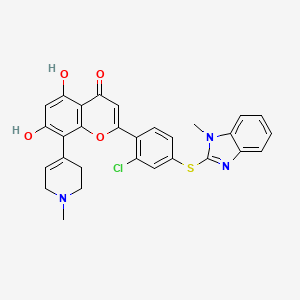
Tubulin inhibitor 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin inhibitor 14 is a compound that targets the protein tubulin, which is a key component of the microtubule structure within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors, such as this compound, are of significant interest in cancer research due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin inhibitor 14 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of this compound, but generally includes:
Formation of the core structure: This involves the synthesis of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its binding affinity and specificity to tubulin.
Final coupling: The final step involves coupling the functionalized core structure with other molecular fragments to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions
Tubulin inhibitor 14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
Tubulin inhibitor 14 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the mechanisms of cell division and apoptosis in cancer cells. By inhibiting tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Drug Development: this compound serves as a lead compound for the development of new anticancer drugs. Its structure can be modified to enhance its potency and selectivity.
Biological Studies: It is used to investigate the role of microtubules in various cellular processes, such as intracellular transport and cell motility.
Industrial Applications: This compound can be used in the development of new materials and technologies that rely on microtubule dynamics.
作用机制
Tubulin inhibitor 14 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting microtubule dynamics. The inhibition of microtubule formation leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly, activation of apoptotic pathways, and disruption of intracellular transport .
相似化合物的比较
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as Tubulin inhibitor 14.
Vinblastine: Another tubulin inhibitor that promotes microtubule depolymerization.
Paclitaxel: A tubulin inhibitor that stabilizes microtubules, preventing their depolymerization.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the colchicine binding site on tubulin. Unlike other tubulin inhibitors, it may have distinct pharmacokinetic properties and reduced toxicity, making it a promising candidate for further drug development .
属性
分子式 |
C15H9F2NO |
|---|---|
分子量 |
257.23 g/mol |
IUPAC 名称 |
6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H9F2NO/c16-11-3-1-2-9(6-11)14-8-10-7-12(17)4-5-13(10)15(19)18-14/h1-8H,(H,18,19) |
InChI 键 |
ALUOVSMIKCVEQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=CC(=C3)F)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)







